![molecular formula C15H15N5O B4839308 1,3,6-trimethyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839308.png)
1,3,6-trimethyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Overview
Description
1,3,6-trimethyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
Mechanism of Action
TAK-659 binds to the active site of BTK and inhibits its activity. This leads to the inhibition of downstream signaling pathways, including the NF-κB pathway, which is crucial for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, as well as inhibit their proliferation and migration. Additionally, TAK-659 has been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax.
Advantages and Limitations for Lab Experiments
One advantage of TAK-659 is its specificity for BTK, which reduces the potential for off-target effects. However, TAK-659 has been shown to have limited efficacy in some B-cell malignancies, such as CLL with the 17p deletion.
Future Directions
Several potential future directions for TAK-659 research include:
1. Combination therapy: TAK-659 has shown promise in combination with other anti-cancer agents, and further studies are needed to identify optimal combination regimens.
2. Biomarker identification: Biomarkers that predict response to TAK-659 could help identify patients who are most likely to benefit from treatment.
3. Resistance mechanisms: Resistance to BTK inhibitors can develop over time, and further research is needed to identify the underlying mechanisms and develop strategies to overcome resistance.
4. Clinical trials: TAK-659 is currently being evaluated in clinical trials for the treatment of B-cell malignancies, and further studies are needed to determine its safety and efficacy in humans.
In conclusion, TAK-659 is a promising small molecule inhibitor that targets BTK and has demonstrated potent anti-tumor activity in preclinical models of B-cell malignancies. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Scientific Research Applications
TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
properties
IUPAC Name |
1,3,6-trimethyl-N-pyridin-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-9-8-11(13-10(2)19-20(3)14(13)17-9)15(21)18-12-6-4-5-7-16-12/h4-8H,1-3H3,(H,16,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSCMFHZIJFZSRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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